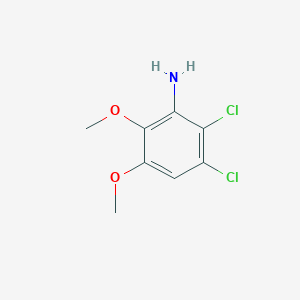
2,3-Dichloro-5,6-dimethoxyphenylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dichloro-5,6-dimethoxyphenylamine, also known as DOiP, is a chemical compound that belongs to the family of phenylamines. It is a synthetic derivative of mescaline, a hallucinogenic compound found in certain cacti. DOiP has gained attention in the scientific community due to its potential applications in research as a tool to study the central nervous system. In
Wirkmechanismus
2,3-Dichloro-5,6-dimethoxyphenylamine acts as a partial agonist of the 5-HT2A receptor, meaning that it activates the receptor to a lesser extent than a full agonist such as LSD. The activation of the 5-HT2A receptor by this compound leads to the activation of intracellular signaling pathways such as the phospholipase C and the phospholipase A2 pathways. This results in the release of intracellular calcium and the activation of protein kinase C, which leads to changes in gene expression and synaptic plasticity.
Biochemical and Physiological Effects
This compound has been shown to induce head-twitch behavior in rodents, a characteristic behavior associated with the activation of the 5-HT2A receptor. It has also been shown to increase locomotor activity and induce hyperthermia in rodents. This compound has been shown to enhance the release of dopamine and glutamate in the prefrontal cortex and the striatum, two brain regions involved in the regulation of reward and motivation.
Vorteile Und Einschränkungen Für Laborexperimente
2,3-Dichloro-5,6-dimethoxyphenylamine has several advantages as a research tool. It is a selective agonist of the 5-HT2A receptor, meaning that it can be used to study the specific role of this receptor in the central nervous system. This compound is also relatively stable and can be stored for long periods of time. However, this compound has some limitations as a research tool. It has low potency compared to other 5-HT2A receptor agonists such as LSD, which can make it difficult to achieve the desired pharmacological effects. This compound is also relatively expensive compared to other research chemicals.
Zukünftige Richtungen
For research could include investigating the effects of 2,3-Dichloro-5,6-dimethoxyphenylamine on other neurotransmitter systems such as the GABAergic and glutamatergic systems. This compound could also be used in combination with other research chemicals to investigate the interactions between different neurotransmitter systems. Additionally, further research could investigate the potential therapeutic applications of this compound in the treatment of psychiatric disorders.
Synthesemethoden
2,3-Dichloro-5,6-dimethoxyphenylamine can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the protection of 3,4-dimethoxyphenylamine with tert-butyldimethylsilyl chloride. The protected amine is then reacted with 2,3-dichloro-5-nitrobenzene in the presence of a palladium catalyst to yield the desired product, this compound. The final step involves deprotection of the tert-butyldimethylsilyl group with tetra-n-butylammonium fluoride.
Wissenschaftliche Forschungsanwendungen
2,3-Dichloro-5,6-dimethoxyphenylamine has been used as a research tool to study the central nervous system. It is a selective agonist of the 5-HT2A receptor, a subtype of the serotonin receptor that is involved in the regulation of mood, perception, and cognition. The activation of 5-HT2A receptor by this compound leads to the release of neurotransmitters such as dopamine and glutamate, which are involved in the regulation of reward, motivation, and learning. This compound has been used in animal studies to investigate the role of 5-HT2A receptor in the pathophysiology of psychiatric disorders such as schizophrenia and depression.
Eigenschaften
Molekularformel |
C8H9Cl2NO2 |
|---|---|
Molekulargewicht |
222.07 g/mol |
IUPAC-Name |
2,3-dichloro-5,6-dimethoxyaniline |
InChI |
InChI=1S/C8H9Cl2NO2/c1-12-5-3-4(9)6(10)7(11)8(5)13-2/h3H,11H2,1-2H3 |
InChI-Schlüssel |
LVZMHGQNARHODT-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C(=C1OC)N)Cl)Cl |
Kanonische SMILES |
COC1=CC(=C(C(=C1OC)N)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(2-bromoethoxy)-3-methoxyphenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295873.png)
![2-{4-[2-(3-ethyl-5-methylphenoxy)ethoxy]-3-methoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295874.png)
![2-[3-chloro-5-ethoxy-4-(2-phenoxyethoxy)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295876.png)
![10-[4-[2-(3,4-Dimethylphenoxy)ethoxy]-3-ethoxyphenyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B295877.png)
![2-[2-(4-Cyclohexylphenoxy)ethoxy]-4-(diethylamino)benzaldehyde](/img/structure/B295878.png)
![4-{[(E)-{5-bromo-2-[2-(3-methylphenoxy)ethoxy]phenyl}methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B295881.png)
![1,5-dimethyl-4-{[(E)-{2-[2-(4-methylphenoxy)ethoxy]phenyl}methylidene]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B295882.png)
![3-({4-[2-(4-Bromophenoxy)ethoxy]-3-chloro-5-methoxybenzylidene}amino)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B295885.png)
![2-Methoxy-4-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)phenyl 4-methylbenzenesulfonate](/img/structure/B295886.png)
![2-(3-methoxy-4-{2-[(4-methylphenyl)sulfanyl]ethoxy}phenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295888.png)
![2-{3-bromo-5-ethoxy-4-[2-(2-methylphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295889.png)
![2-{3-chloro-5-ethoxy-4-[2-(2-methoxyphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295890.png)
![2-({2-iodo-6-methoxy-4-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}methyl)benzonitrile](/img/structure/B295892.png)
![4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-methylbenzenesulfonate](/img/structure/B295893.png)
